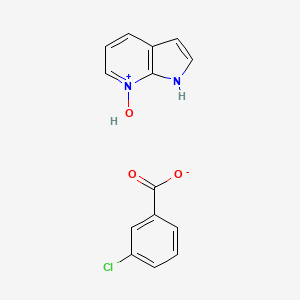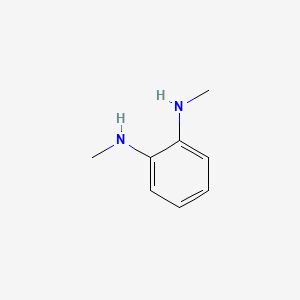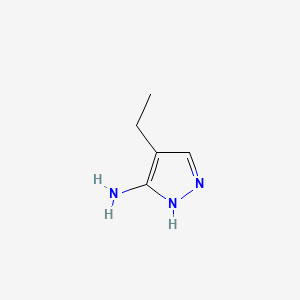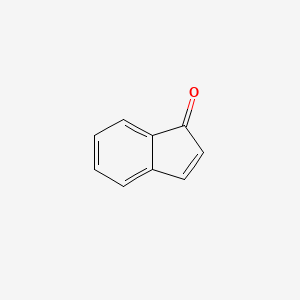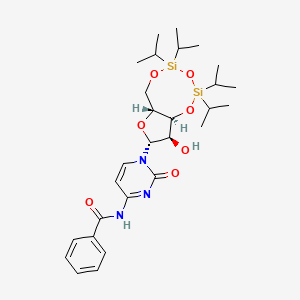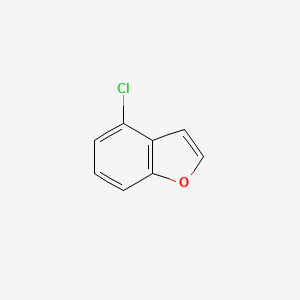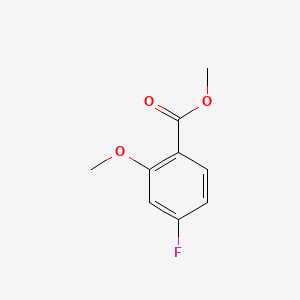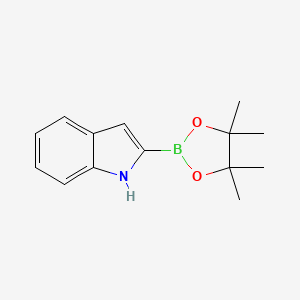
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Overview
Description
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (hereafter referred to as 2-TMDI) is a synthetic organic compound with a wide range of scientific applications. It is a member of the family of indoles, which are nitrogen-containing heterocyclic compounds that are widely used in the pharmaceutical industry. 2-TMDI has been studied for its potential to be used as a pharmaceutical agent, as well as for its ability to act as a catalyst in chemical reactions. In
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions. This type of reaction is pivotal in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceutical development .
Copper-Catalyzed Trifluoromethylation
This chemical also plays a role in copper-catalyzed trifluoromethylation reactions. Trifluoromethyl groups are important in medicinal chemistry due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals .
Palladium-Catalyzed Benzylation
Another application is in palladium-catalyzed benzylation processes. This method is used to introduce benzyl groups into molecules, which can significantly alter the physical and chemical properties of a compound, making it more suitable for various applications .
Homocoupling Reactions
Indole-2-boronic acid pinacol ester is utilized in homocoupling reactions where two identical molecules are joined together. This can be particularly useful in polymer synthesis and creating complex organic structures .
Synthesis of Hydroxyquinones
The compound is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones. Hydroxyquinones are important compounds with various applications, including serving as antioxidants .
Smart Insulin Development
In medical research, particularly for diabetes treatment, this compound has been repurposed for tuning viscoelastic properties of injectable hydrogels capable of releasing insulin under hyperglycemic conditions .
Preparation of Indolylboronates
It is involved in the preparation of a wide range of indolylboronates, which are intermediates used in organic synthesis and pharmaceutical research .
Organic Synthesis Building Blocks
Lastly, indole-2-boronic acid pinacol ester serves as a valuable building block in organic synthesis. Its stability and ease of purification make it an excellent tool for creating new bonds and facilitating complex synthetic transformations .
properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-10-7-5-6-8-11(10)16-12/h5-9,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQBURSQTCOSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463430 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
476004-81-6 | |
| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis of indole-2-boronic acid pinacol ester described in the research paper?
A1: The paper describes a novel method for synthesizing indole-2-boronic acid pinacol ester using a boron trifluoride etherate (BF3⋅Et2O) catalyst. [] This is significant because:
- C2-Selectivity: The reaction exhibits unusual selectivity for the C2 position of the indole ring, which is challenging to achieve with traditional methods. []
- Non-Transition Metal Catalyst: The use of BF3⋅Et2O as a catalyst is notable because it is a simple, inexpensive, and readily available alternative to expensive transition metal catalysts often employed in C-H borylation reactions. []
- Broad Scope: The reaction tolerates various functional groups on the indole ring and is also applicable to other heteroarenes like pyrrole and benzo[b]thiophene. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



